Stereospecific Inhibition of GlyT1: SSR504734 (S,S-Enantiomer) vs. SSR506204 (R,R-Enantiomer)
The inhibitory activity of SSR504734 against GlyT1 is highly stereospecific. In a direct head-to-head comparison, the (S,S)-enantiomer SSR504734 demonstrated a 9.1-fold higher potency than its (R,R)-enantiomer SSR506204 in human SK-N-MC cells and a 16.5-fold higher potency in rat C6 cells [1]. This stereospecificity is critical for ensuring experimental reproducibility and target engagement.
| Evidence Dimension | GlyT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 18 ± 6 nM (human SK-N-MC cells); 15 ± 2 nM (rat C6 cells) |
| Comparator Or Baseline | SSR506204 (R,R-enantiomer): 163 ± 19 nM (human SK-N-MC cells); 248 ± 53 nM (rat C6 cells) |
| Quantified Difference | SSR504734 is 9.1-fold more potent than SSR506204 in human cells and 16.5-fold more potent in rat cells. |
| Conditions | Uptake of [¹⁴C]glycine in human SK-N-MC neuroblastoma cells and rat C6 astrocytoma cells endogenously expressing GlyT1. |
Why This Matters
This quantitative data confirms that chirality is a critical determinant of activity; substituting with the wrong enantiomer can lead to a >90% loss in potency, compromising experimental validity and wasting resources.
- [1] Depoortère, R., et al. (2005). Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic. Neuropsychopharmacology, 30(11), 1963-1985. https://doi.org/10.1038/sj.npp.1300772 View Source
